N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-fluorophenyl)propanamide N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-fluorophenyl)propanamide
Brand Name: Vulcanchem
CAS No.: 2097862-99-0
VCID: VC4358626
InChI: InChI=1S/C18H19FN2O/c19-16-4-2-1-3-14(16)8-10-18(22)21-12-13-5-9-17(20-11-13)15-6-7-15/h1-5,9,11,15H,6-8,10,12H2,(H,21,22)
SMILES: C1CC1C2=NC=C(C=C2)CNC(=O)CCC3=CC=CC=C3F
Molecular Formula: C18H19FN2O
Molecular Weight: 298.361

N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-fluorophenyl)propanamide

CAS No.: 2097862-99-0

Cat. No.: VC4358626

Molecular Formula: C18H19FN2O

Molecular Weight: 298.361

* For research use only. Not for human or veterinary use.

N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-fluorophenyl)propanamide - 2097862-99-0

Specification

CAS No. 2097862-99-0
Molecular Formula C18H19FN2O
Molecular Weight 298.361
IUPAC Name N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-fluorophenyl)propanamide
Standard InChI InChI=1S/C18H19FN2O/c19-16-4-2-1-3-14(16)8-10-18(22)21-12-13-5-9-17(20-11-13)15-6-7-15/h1-5,9,11,15H,6-8,10,12H2,(H,21,22)
Standard InChI Key PIGGHJOLVHNIJH-UHFFFAOYSA-N
SMILES C1CC1C2=NC=C(C=C2)CNC(=O)CCC3=CC=CC=C3F

Introduction

N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-fluorophenyl)propanamide is a synthetic organic compound with potential applications in medicinal chemistry, particularly in drug discovery. Its unique structure suggests potential interactions with biological targets, making it a candidate for further pharmacological evaluation.

Synthesis and Characterization

The synthesis of N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-fluorophenyl)propanamide involves several synthetic routes, with reaction conditions such as temperature, solvent, and catalysts being critical for optimizing yield and purity. Characterization techniques like NMR and MS are employed to confirm the structure of the synthesized compound.

Potential Applications

This compound has potential applications in medicinal chemistry, particularly in drug discovery programs targeting diseases such as cancer or neurological disorders. Its unique structure may offer novel interactions with biological targets, making it a candidate for further pharmacological evaluation.

Mechanism of Action

The mechanism of action for N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-fluorophenyl)propanamide is not yet fully characterized but may involve interactions with specific biological targets such as enzymes or receptors. Further studies involving binding assays and cellular assays are needed to elucidate its mechanism of action thoroughly.

Future Research Directions

Future research should focus on optimizing the compound's structure through structure-activity relationship studies to enhance efficacy and reduce side effects. Additionally, in-depth biological testing is necessary to fully understand its potential therapeutic benefits.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator